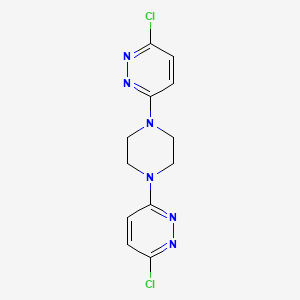
Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] is a compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] typically involves the reaction of 6-chloropyridazine with 1,4-piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups into the compound .
Scientific Research Applications
Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyrimidine. These compounds share the pyridazine core structure but differ in their substituents and functional groups .
Uniqueness
What sets Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its unique structure can lead to the development of new therapeutic agents .
Properties
Molecular Formula |
C12H12Cl2N6 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
3-chloro-6-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C12H12Cl2N6/c13-9-1-3-11(17-15-9)19-5-7-20(8-6-19)12-4-2-10(14)16-18-12/h1-4H,5-8H2 |
InChI Key |
KMAIFLZOVSMJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)Cl)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















